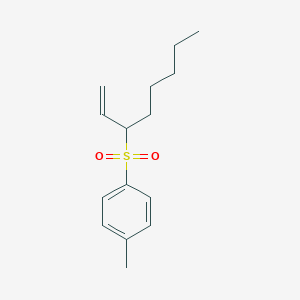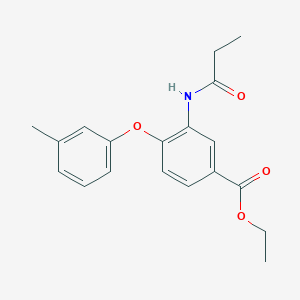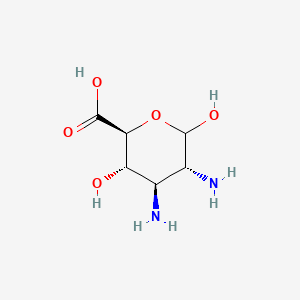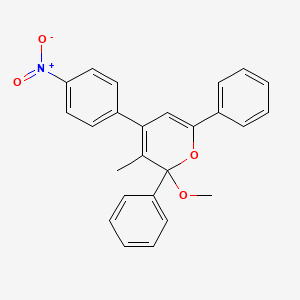
2-Methoxy-3-methyl-4-(4-nitrophenyl)-2,6-diphenyl-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-methyl-4-(4-nitrophenyl)-2,6-diphenyl-2H-pyran is a synthetic organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This compound is characterized by its complex structure, which includes methoxy, methyl, nitrophenyl, and diphenyl groups attached to the pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methyl-4-(4-nitrophenyl)-2,6-diphenyl-2H-pyran typically involves multi-step organic reactions. One common method is the condensation reaction between appropriate aldehydes and ketones in the presence of a catalyst. The reaction conditions may include:
Catalysts: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Solvents: Organic solvents like ethanol, methanol, or dichloromethane.
Temperature: Reactions are usually carried out at elevated temperatures (e.g., 60-80°C) to facilitate the formation of the pyran ring.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-3-methyl-4-(4-nitrophenyl)-2,6-diphenyl-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while oxidation may produce a quinone derivative.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-Methoxy-3-methyl-4-(4-nitrophenyl)-2,6-diphenyl-2H-pyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-3-methyl-4-phenyl-2H-pyran: Lacks the nitrophenyl and diphenyl groups.
4-(4-Nitrophenyl)-2,6-diphenyl-2H-pyran: Lacks the methoxy and methyl groups.
2,6-Diphenyl-2H-pyran: Lacks the methoxy, methyl, and nitrophenyl groups.
Uniqueness
2-Methoxy-3-methyl-4-(4-nitrophenyl)-2,6-diphenyl-2H-pyran is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in similar compounds
Propriétés
Numéro CAS |
79888-92-9 |
|---|---|
Formule moléculaire |
C25H21NO4 |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
2-methoxy-3-methyl-4-(4-nitrophenyl)-2,6-diphenylpyran |
InChI |
InChI=1S/C25H21NO4/c1-18-23(19-13-15-22(16-14-19)26(27)28)17-24(20-9-5-3-6-10-20)30-25(18,29-2)21-11-7-4-8-12-21/h3-17H,1-2H3 |
Clé InChI |
XCTJROOLTIROTE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(OC1(C2=CC=CC=C2)OC)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


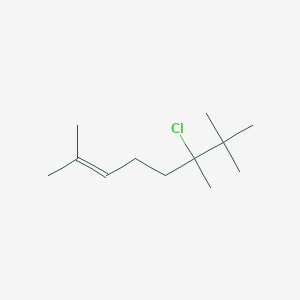
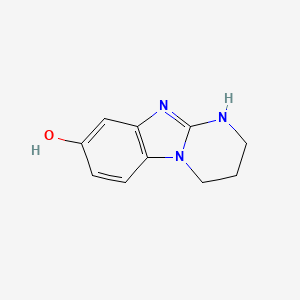
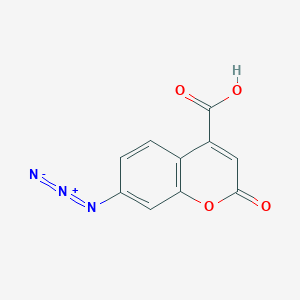
![N'-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14427381.png)
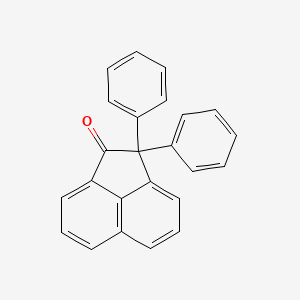
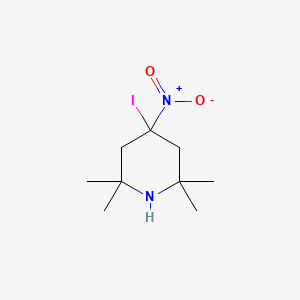
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14427402.png)
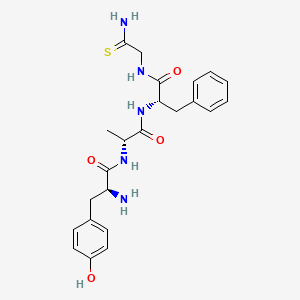
phosphanium bromide](/img/structure/B14427410.png)

